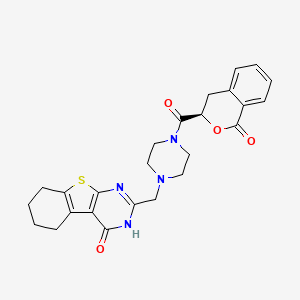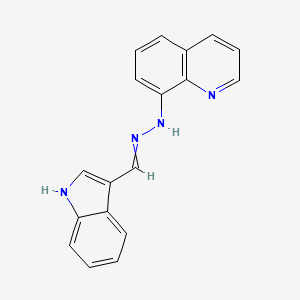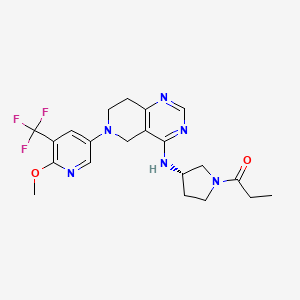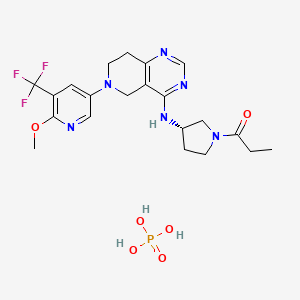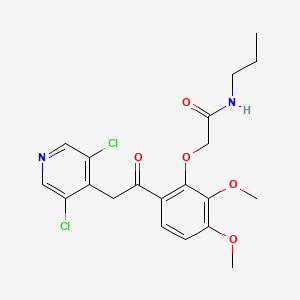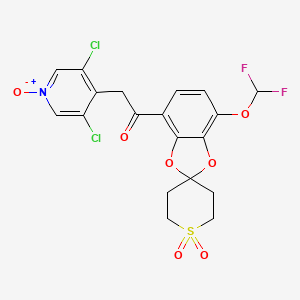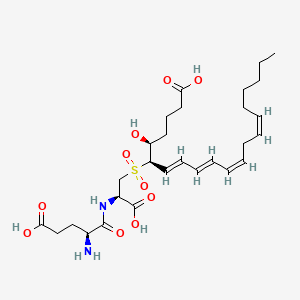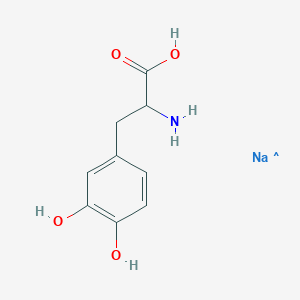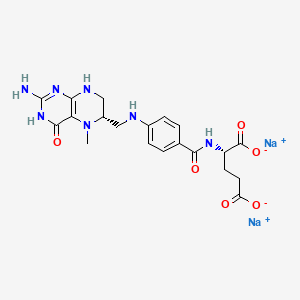![molecular formula C30H34F3N7O4S B608598 (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate
Overview
Description
LIT-001 is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. LIT-001 has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .
Mechanism of Action
Target of Action
LIT-001, also known as (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate, is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist . It has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor .
Mode of Action
LIT-001 interacts with its targets in a unique way. It shows antagonism of the V1A receptor only at high concentrations . Additionally, it acts as an agonist of the vasopressin V2 receptor, with this action occurring at similar concentrations as for the oxytocin receptor .
Biochemical Pathways
It is known that the oxytocin receptor and vasopressin receptors are involved in a variety of physiological functions, including social behavior and fluid homeostasis .
Pharmacokinetics
LIT-001 has greatly improved pharmacokinetic properties relative to oxytocin . It shows blood–brain barrier permeability and has a relatively long elimination half-life in rodents . This gives it an advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .
Result of Action
Given via peripheral administration, LIT-001 reduces social deficits in a mouse model of autism, specifically the μ-opioid receptor knockout mouse model . It was the first small-molecule oxytocin receptor agonist to be shown to reduce social dysfunction in animals .
Biochemical Analysis
Biochemical Properties
LIT-001 is a nonpeptide oxytocin receptor (OT-R) agonist . It acts on the two main signal transduction pathways of this receptor . It has been shown to interact with oxytocin receptors and vasopressin receptors . The nature of these interactions involves binding to these receptors and initiating a cascade of biochemical reactions .
Cellular Effects
LIT-001 has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce social deficits in a mouse model of autism, specifically the μ-opioid receptor knockout mouse model .
Molecular Mechanism
The molecular mechanism of action of LIT-001 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the oxytocin receptor and vasopressin V2 receptor . This action occurs at similar concentrations as for the oxytocin receptor .
Temporal Effects in Laboratory Settings
The effects of LIT-001 over time in laboratory settings have been studied. It has been shown that LIT-001 has a relatively long elimination half-life in rodents . This gives it an advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .
Dosage Effects in Animal Models
The effects of LIT-001 vary with different dosages in animal models . For instance, it has been shown that acutely administered LIT-001 (1, 3, and 10 mg/kg) in MAM-exposed males and females on social behaviour, communication and cognition .
Metabolic Pathways
The metabolic pathways that LIT-001 is involved in are related to its interactions with oxytocin and vasopressin receptors
Transport and Distribution
It is known that LIT-001 shows blood–brain barrier permeability .
Subcellular Localization
It is known that LIT-001 shows blood–brain barrier permeability , suggesting that it may be localized within brain cells.
Preparation Methods
The synthetic route for LIT-001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods for LIT-001 would likely involve scaling up these synthetic routes while ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
LIT-001 undergoes various types of chemical reactions, including:
Oxidation: LIT-001 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: LIT-001 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
LIT-001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study oxytocin receptor agonism.
Biology: Investigated for its effects on social behavior and cognitive functions in animal models.
Medicine: Potential therapeutic agent for treating social disorders like autism and schizophrenia.
Industry: Could be used in the development of new drugs targeting oxytocin and vasopressin receptors
Comparison with Similar Compounds
LIT-001 is similar in structure to TC OT 39 and WAY-267464. Compared to these compounds, LIT-001 has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor. It also shows improved pharmacokinetic properties, such as blood-brain barrier permeability and a relatively long elimination half-life in rodents. These features make LIT-001 unique and potentially more effective as a therapeutic agent .
Similar Compounds
- TC OT 39
- WAY-267464
- PF-06655075
- Pro8-Oxytocin
- SSR126768A
- Atosiban
Properties
IUPAC Name |
(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSRXWFCSEPQQ-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes LIT-001 unique compared to other oxytocin-related compounds?
A1: LIT-001 stands out as the first nonpeptide full agonist of the oxytocin receptor (OT-R) [, ]. Unlike peptide-based oxytocin agonists, LIT-001 offers advantages such as improved stability and potential for oral administration, making it a promising candidate for therapeutic development.
Q2: How does LIT-001 interact with the oxytocin receptor and what are the downstream effects?
A2: While the precise molecular interactions of LIT-001 with OT-R haven't been fully elucidated in the provided abstracts, it functions as a full agonist, meaning it binds to and activates the receptor in a manner similar to the endogenous ligand, oxytocin. This activation triggers downstream signaling pathways associated with social behavior, cognition, and pain perception [, , , ].
Q3: What evidence supports the therapeutic potential of LIT-001 in autism spectrum disorders?
A3: Preclinical studies using a mouse model of autism have shown that LIT-001 effectively improves social interaction after peripheral administration []. This finding highlights its potential for addressing social deficits, a core symptom of autism spectrum disorders.
Q4: Are there any other potential therapeutic applications for LIT-001 besides autism?
A4: Beyond its promising role in autism, research suggests that LIT-001 might offer therapeutic benefits in other areas. Studies point towards its potential in alleviating inflammatory pain [] and addressing cognitive impairments in a neurodevelopmental model of schizophrenia [].
Q5: What is known about the structure-activity relationship (SAR) of LIT-001 and its analogs?
A5: While the provided abstracts don't delve into specific SAR details for LIT-001, the research emphasizes that designing centrally active nonpeptide agonists for vasopressin/oxytocin receptors requires a nuanced understanding of the subtle structure-affinity and structure-efficacy relationships []. This suggests that even minor modifications to the LIT-001 structure could significantly impact its binding affinity, efficacy, and selectivity for the OT-R.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


